molecular formula C23H16BrN3OS B304133 1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

Cat. No. B304133
M. Wt: 462.4 g/mol
InChI Key: RWQBBJCEIGIWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been studied extensively for its potential use in cancer therapy, as well as other applications in scientific research.

Mechanism of Action

1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone inhibits glutaminase by binding to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, which can affect the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutaminase activity, the reduction of glutamine metabolism, and the induction of apoptosis in cancer cells. 1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has several advantages for use in lab experiments, including its high potency and specificity for glutaminase, its ability to inhibit glutamine metabolism in cancer cells, and its potential for use in combination with other anticancer agents. However, 1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone also has some limitations, including its instability in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research involving 1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone, including the development of more stable and potent analogs, the investigation of its potential use in combination with other anticancer agents, and the exploration of its effects on other metabolic pathways. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone.

Synthesis Methods

1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone can be synthesized using a variety of methods, including a one-pot reaction involving the condensation of 4-bromobenzaldehyde, 5,6-diphenyl-1,2,4-triazine-3-thiol, and ethyl acetoacetate. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has been used extensively in scientific research, particularly in the field of cancer biology. Studies have shown that 1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone can inhibit the growth of cancer cells by targeting glutaminase, which is upregulated in many types of cancer. 1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has also been studied for its potential use in other diseases, such as neurodegenerative disorders and metabolic diseases.

properties

Product Name

1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

Molecular Formula

C23H16BrN3OS

Molecular Weight

462.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C23H16BrN3OS/c24-19-13-11-16(12-14-19)20(28)15-29-23-25-21(17-7-3-1-4-8-17)22(26-27-23)18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

RWQBBJCEIGIWKD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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